molecular formula C25H27N5O4S B10874932 N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide

N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide

Cat. No.: B10874932
M. Wt: 493.6 g/mol
InChI Key: VGESXGQCFMFZSJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxazole ring, a pyrazole ring, and a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and pyrazole intermediates, followed by their coupling with the benzenesulfonamide group under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while reduction can produce various pyrazole derivatives.

Scientific Research Applications

N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamide derivatives and oxazole-pyrazole hybrids. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture.

Uniqueness

N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Biological Activity

N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes an oxazole ring, a pyrazole moiety, and a benzenesulfonamide group, which contribute to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound has the following characteristics:

PropertyValue
Molecular Formula C25H27N5O4S
Molecular Weight 493.6 g/mol
IUPAC Name N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[1-(3-oxo-2-phenyl-5-propyl-1H-pyrazol-4-yl)ethylideneamino]benzenesulfonamide
InChI Key VGESXGQCFMFZSJ-UHFFFAOYSA-N

Preliminary studies suggest that this compound may interact with specific enzymes or receptors in biological systems. The exact mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : The compound could inhibit certain enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may bind to receptors that regulate cellular signaling pathways associated with cancer and inflammation.
  • Signal Transduction Interference : The compound might interfere with signaling pathways that promote cell proliferation and survival.

Anticancer Properties

This compound has shown promising results in preclinical models as an anticancer agent. Studies indicate it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting tumor growth through modulation of cell cycle regulators.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vitro by reducing the production of pro-inflammatory cytokines. This suggests potential applications in treating chronic inflammatory diseases.

Antimicrobial Activity

Research indicates that the sulfonamide group in the compound contributes to its antimicrobial activity. It has been tested against various bacterial strains and shows effectiveness comparable to existing antibiotics.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Anticancer Activity :
    • A study published in Cancer Research found that the compound inhibited the growth of breast cancer cell lines by inducing G0/G1 phase arrest and promoting apoptosis through mitochondrial pathways .
  • Anti-inflammatory Research :
    • Research conducted by Journal of Medicinal Chemistry reported that the compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Testing :
    • A study published in Antimicrobial Agents and Chemotherapy demonstrated that the compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer :

  • Multi-step Reaction Design : Begin with condensation of the pyrazolone core with the sulfonamide moiety, followed by cyclization of the oxazole ring. Use intermediates characterized by NMR and HPLC to track purity at each stage .
  • Microwave-Assisted Synthesis : Reduce reaction time and enhance regioselectivity by employing microwave irradiation (e.g., 100–150°C, 20–40 minutes), which minimizes side reactions .
  • Design of Experiments (DOE) : Apply fractional factorial designs to optimize parameters (e.g., temperature, solvent ratio, catalyst loading). For example, a 2^3 factorial design can identify critical factors affecting yield .

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer :

  • Spectroscopic Methods :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the oxazole and pyrazole rings. 1H^1H-NMR coupling constants can validate the (Z)-configuration of the ethylideneamino group .
  • UV-Vis Spectroscopy : Analyze electronic transitions (e.g., π→π* in the sulfonamide and pyrazole moieties) to infer conjugation effects .
  • Computational Validation : Perform density functional theory (DFT) calculations to compare experimental IR spectra with simulated vibrational modes, ensuring alignment of functional groups .

Q. How can preliminary biological activity be evaluated for this compound?

  • Methodological Answer :

  • In Vitro Assays :
  • Antiviral Screening : Use plaque reduction assays (e.g., HSV-1 in Vero cells) with acyclovir as a positive control. Measure EC50_{50} values at concentrations ranging from 1–100 μM .
  • Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., FRET) to identify potential targets .
  • Cytotoxicity Profiling : Employ MTT assays on human cell lines (e.g., HEK-293) to determine IC50_{50} values and establish selectivity indices .

Advanced Research Questions

Q. How can contradictory results in biological activity across studies be resolved?

  • Methodological Answer :

  • Meta-Analysis of Data : Compile IC50_{50}/EC50_{50} values from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers or variability sources (e.g., cell line differences) .
  • Molecular Docking : Use AutoDock Vina to simulate ligand-protein interactions. Compare binding poses (e.g., with HSV-1 thymidine kinase) to explain discrepancies in antiviral efficacy .
  • Proteomic Profiling : Conduct LC-MS/MS to identify off-target interactions that may confound activity data .

Q. What computational strategies can predict novel reaction pathways for derivatives?

  • Methodological Answer :

  • Reaction Path Search : Employ the AFIR (Artificial Force-Induced Reaction) method via quantum chemical software (e.g., GRRM) to map energetically feasible pathways for introducing substituents (e.g., halogenation at the pyrazole 3-position) .
  • Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal conditions for sulfonamide coupling or cyclization steps .

Q. How can structure-activity relationship (SAR) studies be systematically conducted?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modifications to the oxazole (e.g., 4-methyl to 4-ethyl) and sulfonamide (e.g., ortho-nitro substitution) groups. Use parallel synthesis to generate a 20–50 compound library .
  • 3D-QSAR Modeling : Apply CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with biological data. Validate models using leave-one-out cross-validation (q2^2 > 0.5) .

Properties

Molecular Formula

C25H27N5O4S

Molecular Weight

493.6 g/mol

IUPAC Name

N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[1-(3-oxo-2-phenyl-5-propyl-1H-pyrazol-4-yl)ethylideneamino]benzenesulfonamide

InChI

InChI=1S/C25H27N5O4S/c1-5-9-22-23(25(31)30(27-22)20-10-7-6-8-11-20)18(4)26-19-12-14-21(15-13-19)35(32,33)29-24-16(2)17(3)28-34-24/h6-8,10-15,27,29H,5,9H2,1-4H3

InChI Key

VGESXGQCFMFZSJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NC3=CC=C(C=C3)S(=O)(=O)NC4=C(C(=NO4)C)C)C

Origin of Product

United States

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